5-(Acetyloxy)-3-hydroxy-3-methylpentanoic acid
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Overview
Description
5-(Acetyloxy)-3-hydroxy-3-methylpentanoic acid: is an organic compound characterized by the presence of an acetyloxy group, a hydroxy group, and a methyl group attached to a pentanoic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Acetyloxy)-3-hydroxy-3-methylpentanoic acid typically involves the esterification of 3-hydroxy-3-methylpentanoic acid with acetic anhydride in the presence of a catalyst such as pyridine. The reaction conditions generally include:
Reagents: 3-hydroxy-3-methylpentanoic acid, acetic anhydride, pyridine
Solvent: Anhydrous conditions are preferred
Temperature: Room temperature to slightly elevated temperatures
Reaction Time: Several hours to ensure complete esterification
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction efficiency and yield. The use of automated systems ensures precise control over reaction parameters, leading to consistent product quality.
Chemical Reactions Analysis
Types of Reactions
5-(Acetyloxy)-3-hydroxy-3-methylpentanoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The acetyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium
Reduction: Lithium aluminum hydride in anhydrous ether
Substitution: Nucleophiles such as amines or thiols in the presence of a base
Major Products Formed
Oxidation: Formation of 3-oxo-3-methylpentanoic acid
Reduction: Formation of 3-hydroxy-3-methylpentanol
Substitution: Formation of various substituted derivatives depending on the nucleophile used
Scientific Research Applications
5-(Acetyloxy)-3-hydroxy-3-methylpentanoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential role in metabolic pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-(Acetyloxy)-3-hydroxy-3-methylpentanoic acid involves its interaction with specific molecular targets and pathways. The hydroxy and acetyloxy groups play a crucial role in its reactivity and binding affinity to enzymes and receptors. The compound may act as a substrate or inhibitor in various biochemical reactions, influencing metabolic processes and cellular functions.
Comparison with Similar Compounds
Similar Compounds
3-Hydroxy-3-methylpentanoic acid: Lacks the acetyloxy group, making it less reactive in esterification reactions.
5-Hydroxy-3-methylpentanoic acid: Differs in the position of the hydroxy group, affecting its chemical properties and reactivity.
5-(Acetyloxy)-3-methylpentanoic acid: Lacks the hydroxy group, altering its solubility and interaction with biological molecules.
Uniqueness
5-(Acetyloxy)-3-hydroxy-3-methylpentanoic acid is unique due to the presence of both acetyloxy and hydroxy groups, which confer distinct chemical reactivity and potential biological activity. This dual functionality makes it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
5-acetyloxy-3-hydroxy-3-methylpentanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O5/c1-6(9)13-4-3-8(2,12)5-7(10)11/h12H,3-5H2,1-2H3,(H,10,11) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MMMYBWLMQCLUDE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCCC(C)(CC(=O)O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00516333 |
Source
|
Record name | 5-(Acetyloxy)-3-hydroxy-3-methylpentanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00516333 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
78501-60-7 |
Source
|
Record name | 5-(Acetyloxy)-3-hydroxy-3-methylpentanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00516333 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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